H-Pro-Gly-Leu-Lys-Arg-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Pro-Gly-Leu-Lys-Arg-OH is a hexapeptide composed of the amino acids proline, glycine, leucine, lysine, and arginine. Peptides like this one play crucial roles in various biological processes and have significant potential in therapeutic and biomedical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Gly-Leu-Lys-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the chain using coupling reagents like HATU or HBTU.
Deprotection: The protecting groups are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale production by precisely controlling the addition of reagents and the timing of reactions.
Analyse Chemischer Reaktionen
Types of Reactions
H-Pro-Gly-Leu-Lys-Arg-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like lysine and arginine.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid side chains can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Various reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of aldehydes or ketones on the side chains.
Wissenschaftliche Forschungsanwendungen
H-Pro-Gly-Leu-Lys-Arg-OH has several applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein interactions.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Wirkmechanismus
The mechanism of action of H-Pro-Gly-Leu-Lys-Arg-OH involves its interaction with specific molecular targets. These interactions can influence cellular processes by binding to receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific biological context in which the peptide is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Gly-Pro-Arg-Pro-OH: Another peptide with similar amino acid composition but different sequence.
H-Lys-Lys-Gly-OH: A tripeptide with lysine and glycine, showing different biological activities.
Uniqueness
H-Pro-Gly-Leu-Lys-Arg-OH is unique due to its specific sequence, which imparts distinct structural and functional properties. This uniqueness makes it valuable in various research and therapeutic applications.
Eigenschaften
CAS-Nummer |
494804-15-8 |
---|---|
Molekularformel |
C25H47N9O6 |
Molekulargewicht |
569.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-methyl-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C25H47N9O6/c1-15(2)13-19(32-20(35)14-31-21(36)16-8-5-11-29-16)23(38)33-17(7-3-4-10-26)22(37)34-18(24(39)40)9-6-12-30-25(27)28/h15-19,29H,3-14,26H2,1-2H3,(H,31,36)(H,32,35)(H,33,38)(H,34,37)(H,39,40)(H4,27,28,30)/t16-,17-,18-,19-/m0/s1 |
InChI-Schlüssel |
KSGDMYVDSFMIQB-VJANTYMQSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1 |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C1CCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.